molecular formula C26H22F2N4O3 B11313693 N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11313693
M. Wt: 476.5 g/mol
InChI Key: UKIWRTNNLOEYSA-UHFFFAOYSA-N
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Description

N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and is substituted with difluorophenyl and methylbenzyl groups, enhancing its chemical properties.

Preparation Methods

The synthesis of N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.

    Introduction of the Difluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with an amine.

    Attachment of the Methylbenzyl Group: This step involves the alkylation of the quinoxaline core with a methylbenzyl halide under basic conditions.

    Final Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, where nucleophiles can replace the fluorine atoms.

    Hydrolysis: Acidic or basic hydrolysis can cleave the acetamide group, yielding the corresponding amine and acetic acid.

Scientific Research Applications

N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the quinoxaline core can interact with nucleic acids or proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar compounds include other quinoxaline derivatives and difluorophenyl-substituted compounds. For example:

    N-(2,4-difluorophenyl)acetamide: This compound shares the difluorophenyl group but lacks the quinoxaline core, making it less complex and potentially less biologically active.

    Quinoxaline-2-carboxamide: This compound has a similar quinoxaline core but different substituents, which may alter its chemical and biological properties.

N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C26H22F2N4O3

Molecular Weight

476.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,6-difluorophenyl)acetamide

InChI

InChI=1S/C26H22F2N4O3/c1-16-10-12-18(13-11-16)14-31(17(2)33)25-26(35)32(22-9-4-3-8-21(22)29-25)15-23(34)30-24-19(27)6-5-7-20(24)28/h3-13H,14-15H2,1-2H3,(H,30,34)

InChI Key

UKIWRTNNLOEYSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4F)F)C(=O)C

Origin of Product

United States

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